(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine
Overview
Description
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the ethylamine group. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine with ethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to cell signaling, apoptosis, and inflammation, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-[6-(Trifluoromethyl)pyridin-3-YL]methyl)amine
- (1-[6-(Trifluoromethyl)pyridin-3-YL]propyl)amine
- (1-[6-(Trifluoromethyl)pyridin-3-YL]butyl)amine
Uniqueness
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine stands out due to its specific trifluoromethyl substitution, which imparts unique electronic properties and enhances its stability and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGXPCKIDZNIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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